
N-3-pyridinylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-pyridinylcyclopentanecarboxamide, also known as CPPene, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPPene belongs to the class of compounds known as pyridine carboxamides, which are known for their diverse biological activities. In
Mécanisme D'action
N-3-pyridinylcyclopentanecarboxamide inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. This mechanism of action is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen. However, this compound has been shown to be more selective for COX-2 than NSAIDs, which can also inhibit the activity of COX-1, an enzyme that is important for maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria and viruses, suggesting that it may have antimicrobial properties. This compound has also been shown to modulate the activity of ion channels in the brain, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-3-pyridinylcyclopentanecarboxamide in lab experiments is its high purity and availability. This compound can be synthesized in large quantities with high yield and purity, making it a cost-effective option for research purposes. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in animal models, so its safety and efficacy in vivo are not well-established.
Orientations Futures
There are several future directions for research on N-3-pyridinylcyclopentanecarboxamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as epilepsy and Alzheimer's disease. This compound's ability to modulate ion channels in the brain suggests that it may have neuroprotective effects. Another area of interest is its potential as an antimicrobial agent. This compound's ability to inhibit the growth of bacteria and viruses suggests that it may have applications in the treatment of infectious diseases. Finally, further studies are needed to establish the safety and efficacy of this compound in animal models and in humans, which will be important for its development as a therapeutic agent.
Méthodes De Synthèse
N-3-pyridinylcyclopentanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxylic acid with cyclopentanone. The resulting intermediate is then treated with thionyl chloride to yield the desired product, this compound. This synthesis method has been optimized for high yield and purity, making this compound readily available for research purposes.
Applications De Recherche Scientifique
N-3-pyridinylcyclopentanecarboxamide has been studied extensively for its potential as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that this compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may have therapeutic potential for the treatment of inflammatory and cancerous diseases.
Propriétés
IUPAC Name |
N-pyridin-3-ylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-1-2-5-9)13-10-6-3-7-12-8-10/h3,6-9H,1-2,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAAXSYKZIFQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

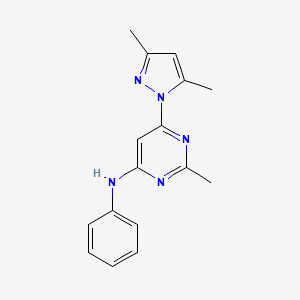
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812327.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)
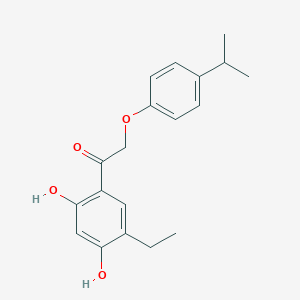


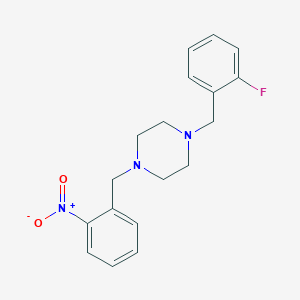
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)
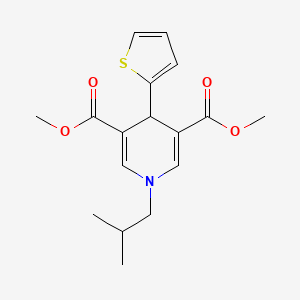
![ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812379.png)
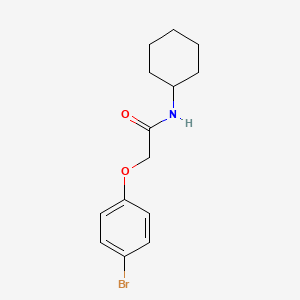
![5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)
![N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5812421.png)
![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)